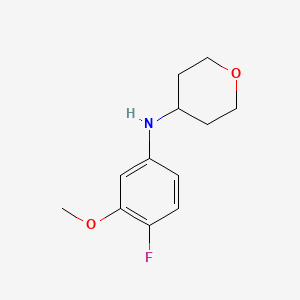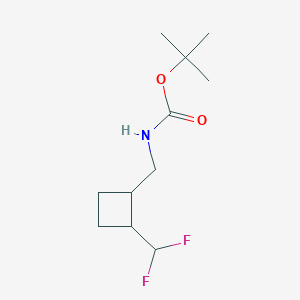
(3-(Carboxymethyl)phenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Carboxymethyl)phenyl)propanenitrile: is an organic compound with the molecular formula C11H11NO2 It is characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to a propanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Carboxymethyl)phenyl)propanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromomethylbenzoic acid with sodium cyanide in the presence of a suitable solvent. The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Carboxymethyl)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3-(Carboxymethyl)phenyl)propanenitrile is used as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential pharmacological properties. Studies focus on their efficacy in treating various diseases and conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-(Carboxymethyl)phenyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
(3-(Carboxymethyl)phenyl)acetonitrile: Similar structure but with a different carbon chain length.
(4-(Carboxymethyl)phenyl)propanenitrile: Similar structure but with the carboxymethyl group attached at a different position on the phenyl ring.
Uniqueness: (3-(Carboxymethyl)phenyl)propanenitrile is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the carboxymethyl group and the length of the carbon chain play a crucial role in determining its chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2-[3-(2-cyanoethyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11NO2/c12-6-2-5-9-3-1-4-10(7-9)8-11(13)14/h1,3-4,7H,2,5,8H2,(H,13,14) |
Clé InChI |
JYKQLBYYCRVWSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CC(=O)O)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)





![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)

![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)

![3,5-Difluoro-2'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B14774907.png)
![4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774914.png)


